molecular formula C5H6O2 B1143361 5-Methyl-2(5H)-furanone CAS No. 1333-38-6

5-Methyl-2(5H)-furanone

Cat. No. B1143361
CAS RN: 1333-38-6
M. Wt: 98.09994
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2(5H)-furanone has been reported in the literature. One efficient synthesis method involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . This process is considered green and efficient .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2(5H)-furanone can be analyzed using various techniques. The compound has a molecular weight of 114.166 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2(5H)-furanone include a molecular weight of 114.166 . It’s soluble in alcohol and water . More detailed properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis of Strigolactones : 5-Methyl-2(5H)-furanone is a structural unit in natural and synthetic strigolactones, which are germination stimulants for seeds of parasitic weeds like Striga and Orobanche spp. The paper by Malik, Rutjes, and Zwanenburg (2010) discusses a new synthesis method for 3-Methyl-2(5H)-furanone, a similar compound, using a one-step ring-closing metathesis, which is relevant to the synthesis of strigolactones (Malik, Rutjes, & Zwanenburg, 2010).

  • Thermal Decomposition : A study by Würmel et al. (2015) explores the thermal decomposition reactions of 2(3H) and 2(5H) furanones, including their methyl derivatives. This research provides insights into the stability and reactivity of these compounds under heat, which is crucial for their use in various industrial applications (Würmel, Simmie, Losty, & McKenna, 2015).

  • Natural Product Synthesis : Antonioletti et al. (1984) describe a method for synthesizing 5-methylene-2(5H)-furanone derivatives, which are important in the creation of natural products like the thiophene lactone isolated from Chamaemelum Nobile L. (Antonioletti, D’Auria, Mico, Piancatelli, & Scettri, 1984).

  • Flavour Chemistry in Food : The furanone derivatives are significant in food chemistry, particularly in flavor and aroma. Slaughter (1999, 2007) discusses the role of various furanones, including 5-Methyl-2(5H)-furanone, in the flavor of highly cooked foodstuffs, fruits like strawberry and pineapple, and in fermented products like soy sauce and beer. These compounds contribute to meaty, spicy, and nutty flavors in foods and have been found to possess both mutagenic and anti-carcinogenic properties (Slaughter, 1999, 2007).

  • Antifungal Properties : Paulitz et al. (2000) identified 3-(1-Hexenyl)-5-methyl-2-(5H)furanone from Pseudomonas aureofaciens strain 63-28, which shows antifungal activity against various fungal plant pathogens. This suggests potential applications of similar furanones in agricultural biocontrol (Paulitz, Nowak-Thompson, Gamard, Tsang, & Loper, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 5-Methyl-2-hexanone, indicates that it is a flammable liquid and vapor and can be harmful if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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Product Name

5-Methyl-2(5H)-furanone

CAS RN

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-methylfuran-2(5H)-one
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Record name 5-Methyl-2(3H)-furanone
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
442
Citations
BB Zeng, TS Hu, W Yun, Y Wu… - Enantiomer: A Journal of …, 2002 - Taylor & Francis

Based on the synthetic method of optically active 3-alkyl-5-methyl-2(5 H )-furanones from lactic acid, two pairs of chiral butenolides 3-tetradecyl- and 3-hexadecyl-5-methyl-2(5 H )-…

Number of citations: 1 www.tandfonline.com
M Figueredo, J Font, P De March - Chemische Berichte, 1989 - portalrecerca.uab.cat
The 1, 3‐Dipolar cycloaddition of 3, 4, 5, 6‐tetrahydropyridine 1‐oxide (1) to 5‐methyl‐2 (5H)‐furanone (2) yields adducts 3, 4, and 5, whose stereochemistry has been established by a …
Number of citations: 23 portalrecerca.uab.cat
SK Kang, DH Lee, SG Kim - Organic preparations and procedures …, 1990 - Taylor & Francis
(+)-5-Methyl-2 (5H)-furanone a,(S-(+)-P-angelica lactone), has been shown to be an important synthon for the synthesis of substituted y-valemlactonic~ tural products by regio-and …
Number of citations: 2 www.tandfonline.com
ZP Xu, CY Mok, WS Chin, HH Huang, W Huang… - Journal of electron …, 1998 - Elsevier
The He I and He II photoelectron spectra of 2(3H)-furanone and 5-methyl-2(3H)-furanone have been recorded. They show a third band not reported earlier. The first three bands in the …
Number of citations: 6 www.sciencedirect.com
J Würmel, JM Simmie, MM Losty… - The Journal of Physical …, 2015 - ACS Publications
The thermal decomposition reactions of 2(3H) and 2(5H) furanones and their methyl derivatives are explored. Theoretical calculations of the barriers, reaction enthalpies, and the …
Number of citations: 7 pubs.acs.org
M Ndagijimana, M Vallicelli… - Applied and …, 2006 - Am Soc Microbiol
Two 2[5H]-furanones, in association with medium-chain fatty acids, were released in whey by Lactobacillus helveticus exposed to oxidative and heat stresses. This species plays an …
Number of citations: 56 journals.asm.org
JS Zeng, SH Chen, YH Lo, NF Chen, ZH Wen… - …, 2021 - scholar.nycu.edu.tw
A chemical examination of Cladiella conifera, octocoral collected in the waters of Taiwan, resulted in isolation of a new natural butenolide,(5R)-3-tetradecyl-5-methyl-2 (5H)-furanone (1)…
Number of citations: 1 scholar.nycu.edu.tw
T Paulitz, B Nowak-Thompson, P Gamard… - Journal of Chemical …, 2000 - Springer
Pseudomonas aureofaciens (= P. chlororaphis) strain 63-28 is a biocontrol agent active against many soil-borne fungal plant pathogens and shows antifungal activity in culture assays. 3…
Number of citations: 95 link.springer.com
M Alejandro Vazquez‐Cruz… - Journal of food …, 2012 - Wiley Online Library
Descriptive sensory analysis combined with a chemical analysis, provided insight regarding sensory significance for a better understanding of berrycactus' flavor. This study was based …
Number of citations: 22 ift.onlinelibrary.wiley.com
X Yan, S Pan, X Liu, M Tan, X Zheng, W Du, M Wu… - Foods, 2023 - mdpi.com
To discriminate the aroma-active compounds in dried jujube slices through microwave-dried treatments and understand their sensory attributes, odor activity value (OAV) and detection …
Number of citations: 7 www.mdpi.com

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